2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester
Overview
Description
2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester (DMMPE) is a sulfur-containing fatty acid derivative found in a variety of biological sources. It is a key component of several metabolic pathways, and is involved in a range of biochemical and physiological processes. DMMPE has been studied extensively in the laboratory and is used in a variety of scientific research applications.
Scientific Research Applications
Xylan Derivatives: Potential in Drug Delivery
Xylan, a hemicellulose component, when modified chemically, can produce biopolymer ethers and esters with unique properties. One such modification involves the use of 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester in the synthesis of novel xylan esters. These esters exhibit specific functionalities based on their degree of substitution and substitution patterns. Notably, xylan esters have shown potential in forming spherical nanoparticles, which could be utilized for drug delivery applications due to their size down to 60 nm and narrow particle size distribution. This application is particularly significant as it opens up new avenues for targeted drug delivery systems, potentially enhancing the efficacy and reducing the side effects of various therapeutics (Petzold-Welcke et al., 2014).
Phthalates in Food and Packaging: Analytical Insights
Research on phthalate esters, including those similar in structure to 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester, has highlighted their widespread use as plasticizers in food processing and packaging. Advanced analytical methods have evolved to detect and quantify these compounds in various food matrices, contributing significantly to understanding their occurrence, sources, and potential health implications. This body of work not only provides critical insights into the presence of phthalate esters in the food supply chain but also underscores the importance of monitoring and regulating such substances to ensure food safety (Harunarashid et al., 2017).
Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy
In photodynamic therapy (PDT), the accumulation of protoporphyrin IX (PpIX) is crucial for treatment efficacy. Recent research has demonstrated that pre-treating the skin can significantly enhance PpIX accumulation, thereby improving PDT outcomes. This pre-treatment can involve various strategies, such as the use of keratolytics, curettage, tape stripping, or even the application of penetration enhancers like dimethyl sulfoxide. These advancements highlight the potential of chemical modifiers, possibly including derivatives like 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester, to optimize treatment protocols in dermatological applications (Gerritsen et al., 2008).
properties
IUPAC Name |
methyl 2,2-dimethyl-3-methylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,5-10-4)6(8)9-3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSHOVXBGIHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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